Methyl 3-aminoindolizine-2-carboxylate
Description
Methyl 3-aminoindolizine-2-carboxylate is a nitrogen-containing heterocyclic compound with a fused bicyclic structure, featuring a carboxylate ester at position 2 and an amino group at position 3 of the indolizine core. Introducing amino groups to the indolizine scaffold is challenging due to steric and electronic constraints, as evidenced by difficulties in forming 2-chloromethylindolizine derivatives during attempts to install amino side-chains . The amino group at position 3 may enhance solubility and reactivity, making this compound a candidate for further pharmacological exploration.
Properties
CAS No. |
186358-06-5 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.202 |
IUPAC Name |
methyl 3-aminoindolizine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-6-7-4-2-3-5-12(7)9(8)11/h2-6H,11H2,1H3 |
InChI Key |
IDDIZEISJWTMLD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(N2C=CC=CC2=C1)N |
Synonyms |
2-Indolizinecarboxylicacid,3-amino-,methylester(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Indolizine Derivatives
The following table summarizes key structural, synthetic, and functional differences between methyl 3-aminoindolizine-2-carboxylate and related indolizine derivatives:
Key Research Findings and Comparative Analysis
Structural and Functional Differences
- Positional Effects: C1-carboxylates (e.g., ethyl 7-acetyl-1-carboxylates) exhibit distinct electronic profiles compared to C2-carboxylates due to differences in conjugation with the indolizine π-system . Substituents at C3 (e.g., benzoyl, quinoline, or amino groups) significantly alter bioactivity. For example, 3-benzoyl derivatives show anticancer activity, while the amino group may facilitate hydrogen bonding in drug-receptor interactions .
- Biological Activity : Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate derivatives demonstrated anticancer activity at concentrations as low as 10 µg/mL, suggesting that C3 substituents play a critical role in pharmacological efficacy .
Physicochemical Properties
- Solubility: The amino group in this compound likely improves aqueous solubility compared to methyl or acetyl-substituted analogs (e.g., methyl 5-methylindolizine-2-carboxylate) .
- Stability : Methyl esters (e.g., compound 135) are more prone to hydrolysis than ethyl esters (e.g., compound 2a-r), which could influence drug design and formulation .
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